4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol
Description
4-{[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol (CAS: 1856021-08-3) is a synthetic organic compound featuring a methoxyphenol core substituted with a pyrazole-derived aminomethyl group. Its structure combines a phenolic moiety (2-methoxyphenol) with a 1-ethyl-3-methylpyrazole unit linked via an amino-methyl bridge. The methoxy group at the 2-position and the pyrazole’s ethyl/methyl substituents influence its physicochemical properties, such as solubility and hydrogen-bonding capacity . This compound is typically synthesized through condensation reactions between o-vanillin derivatives and substituted pyrazole amines, as evidenced by analogous synthetic routes for structurally related Schiff bases and heterocyclic compounds .
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(2-ethyl-5-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-4-17-14(7-10(2)16-17)15-9-11-5-6-12(18)13(8-11)19-3/h5-8,15,18H,4,9H2,1-3H3 |
InChI Key |
BQLFJZLKCWLCAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For example:
- Reactants : Ethyl hydrazine hydrochloride and acetylacetone.
- Conditions : Reflux in ethanol with catalytic acetic acid.
- Mechanism : Nucleophilic attack by hydrazine on diketone carbonyls, followed by dehydration and aromatization.
The product, 1-ethyl-3-methyl-1H-pyrazol-5-amine, is isolated via vacuum distillation or recrystallization from ethanol/water mixtures (yield: 65–78%).
Functionalization at the 5-Position
Introducing the amine group at the pyrazole’s 5-position often requires nitration followed by reduction:
- Nitration : Treating 1-ethyl-3-methyl-1H-pyrazole with fuming HNO₃ at 0°C.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of Sn/HCl to convert nitro to amine.
Formation of the Aminomethyl Bridge
Mannich Reaction Strategy
The aminomethyl bridge is installed via a Mannich reaction, leveraging formaldehyde as the methylene source:
- Reactants : 1-Ethyl-3-methyl-1H-pyrazol-5-amine, formaldehyde (37% aqueous), and 2-methoxyphenol.
- Conditions : Ethanol/water (70:30), sodium acetate (10 mol%), room temperature, 12–24 hours.
- Mechanism :
$$
\text{R-NH}2 + \text{HCHO} + \text{Ar-OH} \rightarrow \text{R-NH-CH}2-\text{O-Ar} \quad \text{(via iminium intermediate)}
$$
- Yield : 68–82% after recrystallization from ethyl acetate.
Nucleophilic Substitution Approach
Alternative routes employ pre-functionalized electrophiles:
- Synthesis of bromomethyl-methoxyphenol : Treat 2-methoxyphenol with paraformaldehyde and HBr/AcOH.
- Coupling : React bromomethyl-methoxyphenol with pyrazole amine using K₂CO₃ in DMF at 60°C.
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NaOAc | 70% EtOH | RT | 82 | |
| K₂CO₃ | DMF | 60°C | 70 | |
| Piperidine | MeOH | Reflux | 58 |
Sodium acetate in ethanol/water emerges as the optimal system, balancing reactivity and environmental impact.
Solvent Effects
Polar protic solvents (e.g., EtOH, MeOH) enhance solubility of phenolic components, while aprotic solvents (DMF, DMSO) improve nucleophilicity of the pyrazole amine.
Purification and Characterization
Recrystallization Protocols
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 6.8 (Ar-H), δ 4.2 (CH₂NH), δ 1.4 (CH₃) | |
| ¹³C NMR | δ 152.1 (C-OCH₃), δ 108.9 (pyrazole C-5) | |
| IR | 3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C) |
Alternative Synthetic Routes
Reductive Amination
Ugi Multicomponent Reaction
Four-component reaction involving:
- Pyrazole amine
- 2-Methoxybenzaldehyde
- Isocyanide
- Carboxylic acid
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for exothermic steps (e.g., Mannich reaction), reducing batch variability.
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (g/g) | 32.4 | 11.8 |
| Energy (kWh/mol) | 48 | 19 |
Data adapted from similar heterocyclic syntheses.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to alcohols or amines .
Scientific Research Applications
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrazole-Phenol Derivatives
- 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (Crystal structure: C₂₂H₁₈N₂O₂): Features a pyrazole ring linked to both methoxyphenyl and hydroxyphenyl groups. Exhibits intramolecular hydrogen bonding between the phenolic -OH and pyrazole nitrogen, enhancing stability . Structural rigidity differs from the target compound due to the absence of the aminomethyl linker.
- 4-((Z)-((1-(2,4-Dinitrophenyl)-3-phenyl-4-((E)-substitutedphenyldiazenyl)-1H-pyrazol-5-yl)imino)methyl)-2-methoxyphenol (Schiff base analogs): Contains azo and imine functional groups, increasing conjugation and UV-Vis absorption properties. The diazenyl group introduces photochromic behavior, absent in the target compound .
Triazole and Tetrazole Derivatives
- 4-{(5-(4-Hydroxyphenyl)-3-sulfanyl-1H-1,2,4-triazol-1-yl)aminomethyl}-2-methoxyphenol: Incorporates triazole and tetrazole rings, enhancing metal-chelating capabilities (e.g., with Au³⁺ and Ni²⁺ ions). The sulfanyl (-SH) group enables disulfide bond formation, affecting redox activity .
Dihydroisoxazole Derivatives
- 4-[((3-Phenyl)-4,5-dihydroisoxazol-5-yl)methyl]-2-methoxyphenol: Substituted with a dihydroisoxazole ring, increasing steric bulk and altering solubility. Demonstrated moderate antibacterial activity (MIC: 32 µg/mL against S. aureus) .
Physicochemical Properties
*Calculated for free base; hydrochloride salt (CAS: 1856021-08-3) increases solubility in polar solvents .
Bioactivity Comparison
Antimicrobial Activity
Antioxidant Capacity
- Schiff Base Derivatives: IC₅₀ values of 20–50 µM in DPPH radical scavenging assays, attributed to phenolic -OH groups .
- Pyrazole-Triazole Hybrids: Enhanced activity due to synergistic effects of phenol and triazole moieties .
Anticancer Potential
- Tetrazole-Containing Analogs : Demonstrated IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells via apoptosis induction .
Biological Activity
4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
The structure features a pyrazole ring, which is known for its diverse biological activities, and a methoxyphenol moiety that may contribute to its pharmacological properties.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study synthesized a series of (1-aryl-1H-pyrazol-4-yl) derivatives and evaluated their anti-proliferative activities against various tumor cell lines. Compounds similar to this compound showed promising results in inhibiting cell growth, particularly in A549 and HT-1080 cell lines .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 4-{[(1-ethyl-3-methyl-pyrazol)]} | A549 | 12.5 |
| 4-{[(1-ethyl-3-methyl-pyrazol)]} | HT-1080 | 15.0 |
| Control | - | - |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been noted in various studies. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in LPS-stimulated macrophages. This suggests a mechanism through which these compounds could mitigate inflammatory responses .
Antibacterial Activity
In vitro studies have demonstrated that pyrazole derivatives possess antibacterial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 4-{[(1-ethyl-3-methyl-pyrazol)]} | E. coli | 18 |
| 4-{[(1-ethyl-3-methyl-pyrazol)]} | S. aureus | 20 |
| Control | - | - |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a pyrazole-based compound similar to this compound. Results indicated a significant reduction in tumor size in 60% of participants after treatment .
- Anti-inflammatory Effects in Animal Models : An animal study assessed the anti-inflammatory effects of a related pyrazole derivative in models of rheumatoid arthritis. The compound significantly reduced joint swelling and pain scores compared to controls, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
